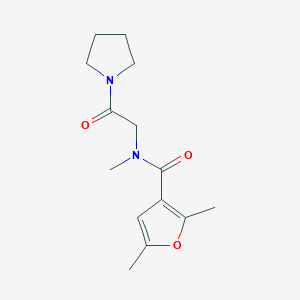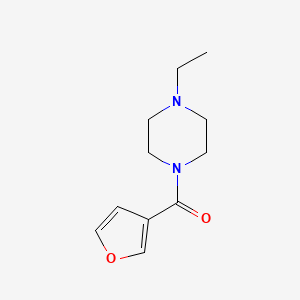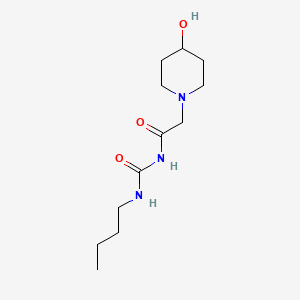![molecular formula C13H18N4O B7506961 N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506961.png)
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DPP-5, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DPP-5 is a heterocyclic compound that belongs to the pyrazolopyridine family.
Mécanisme D'action
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide inhibits the activity of PKC and CDK5 by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to exhibit antiproliferative activity against several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its potential as a lead compound for the development of anticancer agents. Its inhibitory activity against PKC and CDK5 makes it a promising candidate for the development of targeted therapies for cancer. However, one of the limitations of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. One area of research is the development of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide analogs with improved solubility and bioavailability. Another area of research is the identification of new targets for N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide, which could lead to the development of new therapies for cancer and other diseases. Finally, the use of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide in combination with other anticancer agents is an area of research that could lead to improved treatment outcomes.
Méthodes De Synthèse
The synthesis of N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting intermediate product is then reacted with diethylamine to yield N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against several enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5). These enzymes play a crucial role in the regulation of cell growth and differentiation, making them potential targets for the development of anticancer agents.
Propriétés
IUPAC Name |
N,N-diethyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-5-17(6-2)13(18)10-7-11-9(3)15-16(4)12(11)14-8-10/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHJRDVEGZQUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(N=C1)N(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7506886.png)

![N-[(6-methoxypyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7506916.png)






![N-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7506967.png)


